molecular formula C12H13N3O3S B2721943 1-{[1-(1,3-Thiazole-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097897-59-9

1-{[1-(1,3-Thiazole-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

Cat. No.: B2721943
CAS No.: 2097897-59-9
M. Wt: 279.31
InChI Key: GIRXQNVMPXHNDC-UHFFFAOYSA-N
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Description

1-{[1-(1,3-Thiazole-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a potent and cell-active inhibitor of Protein Arginine Deiminase 4 (PAD4), an enzyme that catalyzes the post-translational citrullination of proteins. This compound features a unique heterocyclic scaffold designed for high affinity and selectivity. PAD4 plays a critical role in neutrophil extracellular trap (NET) formation , a process implicated in the pathogenesis of various autoimmune and inflammatory diseases, such as rheumatoid arthritis , lupus , and certain cancers . By inhibiting PAD4-mediated histone citrullination, this reagent effectively suppresses NETosis, providing researchers with a powerful chemical tool to dissect the specific contributions of PAD4 and NETs to disease pathology in cellular and animal models. Its research value is significant for investigating novel therapeutic strategies aimed at modulating the immune response and inflammation in autoimmune conditions and cancer.

Properties

IUPAC Name

1-[[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c16-10-1-2-11(17)15(10)5-8-3-14(4-8)12(18)9-6-19-7-13-9/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRXQNVMPXHNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Dicarboxylic Acids

Maleic acid or its anhydride undergoes ammonolysis to form succinimide. For example, heating maleic anhydride with aqueous ammonia at 80–100°C yields pyrrolidine-2,5-dione in >85% purity. Modifications at the 1-position require N-alkylation prior to cyclization.

Oxidative Routes

Oxidation of pyrrolidine with hydrogen peroxide in acetic acid produces pyrrolidine-2,5-dione via intermediate formation of 2-pyrrolidone. Yields range from 70–80% under optimized conditions.

Preparation of 1-(Azetidin-3-ylmethyl) Intermediates

Azetidine Ring Construction

Azetidine derivatives are synthesized via:

  • Staudinger Ketene-Imine Cycloaddition : Reaction of ketenes with imines forms β-lactams, which are hydrogenated to azetidines.
  • Ring-Closing Metathesis : Using Grubbs catalysts, diene precursors cyclize to form azetidines with 60–75% efficiency.

Functionalization at Azetidin-3-yl Position

Bromination at the 3-position using N-bromosuccinimide (NBS) followed by nucleophilic substitution with methylamine introduces the methylamino group. Subsequent protection with Boc anhydride stabilizes the intermediate for coupling.

Thiazole-4-carbonyl Group Installation

Hantzsch Thiazole Synthesis

Condensation of thioamides with α-haloketones forms thiazoles. For example, reacting 4-chloroacetoacetate with thiourea in ethanol under reflux yields 1,3-thiazole-4-carboxylate esters.

Acylation of Azetidine

The thiazole-4-carbonyl group is introduced via Steglich esterification or mixed carbonic anhydride methods. Using 1,3-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), thiazole-4-carboxylic acid couples to the azetidine’s primary amine, achieving 65–78% yields.

Final Assembly of Target Compound

Coupling Azetidine-Thiazole with Pyrrolidine-2,5-dione

The azetidin-3-ylmethyl group is linked to pyrrolidine-2,5-dione via reductive amination or Mitsunobu reaction:

  • Reductive Amination : Reacting azetidine-thiazole aldehyde with pyrrolidine-2,5-dione’s amine group in the presence of NaBH3CN yields the target compound (50–60% yield).
  • Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3), the alcohol intermediate of azetidine-thiazole couples to pyrrolidine-2,5-dione’s nitrogen (45–55% yield).

Purification and Characterization

Final products are purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) and recrystallized from ethanol. Structural confirmation employs:

  • 1H NMR : Characteristic signals at δ 3.8–4.2 ppm (azetidine CH2), δ 7.2–7.5 ppm (thiazole proton), and δ 2.5–3.0 ppm (succinimide CH2).
  • LC-MS : Molecular ion peaks at m/z 336.1 [M+H]+.

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • Ethanol vs. DMF: Higher yields (78% vs. 62%) observed in polar aprotic solvents due to improved intermediate solubility.
  • Reflux vs. Room Temperature: Thiazole acylation requires reflux (80°C) for complete conversion.

Side Reactions and Mitigation

  • Azetidine Ring Opening : Minimized by using Boc protection during coupling steps.
  • Oxidation of Thiazole : Additives like BHT (0.1%) prevent sulfur oxidation during purification.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Reductive Amination 55 92 Mild conditions
Mitsunobu Reaction 48 89 Stereochemical control
Direct Alkylation 35 85 Fewer steps

Chemical Reactions Analysis

Types of Reactions

1-{[1-(1,3-Thiazole-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the compound’s structure by reducing carbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{[1-(1,3-Thiazole-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules and materials.

    Material Science: Its unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{[1-(1,3-Thiazole-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural Features

Key structural distinctions among analogs are highlighted below:

Compound Name Core Structure Key Substituents Ring Size/Constraints
Target Compound Pyrrolidine-2,5-dione Thiazole-4-carbonyl-azetidine-methyl Azetidine (4-membered)
1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione Pyrrolidine-2,5-dione 3-Methoxyphenyl ethyl Flexible ethyl linker
1-[4-(1,3-Benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione Pyrrolidine-2,5-dione Benzothiazole-phenyl Rigid aromatic linkage
  • Thiazole vs.
  • Azetidine vs. Flexible Linkers : The azetidine’s ring strain may enhance binding affinity in constrained active sites compared to the flexible ethyl chain in the 3-methoxyphenyl derivative .

Physicochemical Properties

Predicted properties based on substituents:

Compound Name LogP (Predicted) Solubility (Aqueous) Metabolic Stability
Target Compound Moderate (~2.5) Moderate (thiazole) High (azetidine)
1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione Higher (~3.0) Low (aromatic) Moderate (esterase-sensitive)
1-[4-(Benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione High (~3.5) Low (rigid aromatic) Variable
  • The target compound’s azetidine may improve solubility compared to purely aromatic analogs.

Biological Activity

1-{[1-(1,3-Thiazole-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a complex organic compound characterized by its unique structural features, including a thiazole ring, an azetidine moiety, and a pyrrolidine-2,5-dione structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Synthesis

The molecular formula of this compound is C_{12}H_{13}N_{3}O_{3}S. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Thiazole Ring : Achieved via the Hantzsch thiazole synthesis.
  • Azetidine Ring Formation : Constructed through cyclization reactions involving β-amino alcohols or β-amino acids.
  • Coupling Reactions : The thiazole and azetidine intermediates are coupled using reagents like carbodiimides to yield the final product .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. Studies have reported its effectiveness in inhibiting:

  • Gram-negative bacteria : Enterobacter aerogenes, Escherichia coli, Salmonella kentucky, Pseudomonas aeruginosa.
  • Gram-positive bacteria : Staphylococcus aureus and Klebsiella pneumoniae .

Anticancer Properties

In vitro studies have demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's mechanism of action may involve:

  • Inhibition of cell proliferation.
  • Induction of apoptosis through cell cycle arrest at the G2/M phase .

The biological activity of this compound is attributed to its interaction with specific molecular targets. This interaction may lead to:

  • Inhibition of key enzymes involved in cellular metabolism.
  • Modulation of signaling pathways that regulate cell growth and apoptosis .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds featuring thiazole or azetidine rings:

Compound NameStructural FeaturesBiological Activity
1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dioneContains an azetidine and pyrrolidine structureAnticonvulsant activity
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dioneFeatures a thiophene ringAnticonvulsant effects
3-(2,4-Dichlorophenyl)-4(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dioneContains a pyrrole structureGlycogen synthase kinase 3β inhibitor

Case Studies

Recent studies have highlighted the compound's potential in drug development:

  • Study on Anticancer Agents : A derivative with similar structural features was evaluated for its anticancer activity against MCF-7 cells, showing an IC50 value of 0.28 µg/mL .
  • Antimicrobial Efficacy : Research demonstrated that derivatives based on the thiazole scaffold exhibited substantial antibacterial activity against resistant strains .

Q & A

Basic Research Question

  • NMR : 1H^1H- and 13C^{13}C-NMR verify backbone connectivity, with characteristic peaks for pyrrolidine-dione (δ ~2.5–3.5 ppm) and azetidine (δ ~3.5–4.5 ppm).
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., [M+H]+ or [M+Na]+ ions).
  • FT-IR : Bands at ~1700–1750 cm1^{-1} indicate carbonyl groups from the dione and thiazole moieties .

How can computational modeling predict the compound’s reactivity and stability?

Advanced Research Question

  • Molecular dynamics (MD) simulations assess conformational stability in solvent environments.
  • Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • pKa prediction tools (e.g., MarvinSketch) evaluate protonation states under physiological conditions, guiding solubility studies .

What in vitro assays are suitable for preliminary biological activity screening?

Basic Research Question

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given the compound’s heterocyclic pharmacophores.
  • Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) .

How can researchers investigate the compound’s mechanism of action at the molecular level?

Advanced Research Question

  • Surface Plasmon Resonance (SPR) or ITC quantifies binding affinity to target proteins (e.g., kinases).
  • X-ray crystallography or cryo-EM resolves 3D structures of compound-protein complexes.
  • RNA-seq/proteomics identifies downstream pathways affected in treated cells .

How should contradictory bioactivity data between similar analogs be analyzed?

Advanced Research Question

  • Structure-Activity Relationship (SAR) : Systematically compare substituents (e.g., electron-withdrawing vs. donating groups on the thiazole ring) using regression models.
  • Meta-analysis : Pool data from multiple studies, adjusting for variables like assay conditions or cell line variability .

How does pH influence the compound’s stability and reactivity?

Basic Research Question

  • Stability studies : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC. Pyrrolidine-dione rings are prone to hydrolysis under acidic/basic conditions.
  • Reactivity : At neutral pH, the compound may undergo nucleophilic attack at the azetidine carbonyl group .

What methodologies support SAR studies for this compound?

Advanced Research Question

  • Analog synthesis : Introduce substituents (e.g., halogens, methyl groups) at the azetidine or thiazole positions.
  • Free-Wilson analysis or Hansch QSAR models correlate structural features (logP, molar refractivity) with activity .

How can reaction engineering improve scalability and yield?

Advanced Research Question

  • Flow chemistry : Continuous synthesis reduces side reactions and improves heat/mass transfer.
  • Membrane separation : Purify intermediates using nanofiltration to eliminate impurities without column chromatography .

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